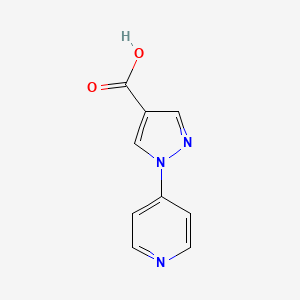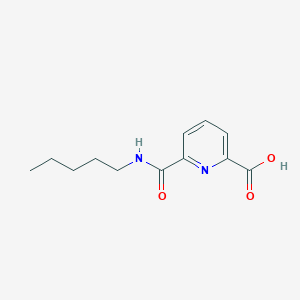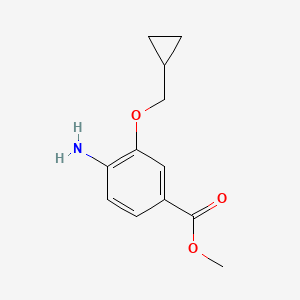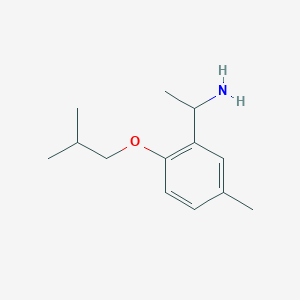
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Vue d'ensemble
Description
N-(4-aminocyclohexyl)cyclobutanecarboxamide (ACHCA) is a cyclic amide that has been studied for its potential applications in various scientific research fields. ACHCA has been found to have a range of biochemical and physiological effects that make it a promising tool for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide is not yet fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. This inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, this compound has been found to reduce the production of pro-inflammatory molecules, reduce pain and inflammation, and protect against oxidative damage. In addition, this compound has been found to have anticonvulsant effects and to reduce the risk of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4-aminocyclohexyl)cyclobutanecarboxamide in laboratory experiments has several advantages. For example, this compound is relatively easy to synthesize and can be produced in a variety of concentrations and purity levels. In addition, this compound has a wide range of biochemical and physiological effects, making it a versatile tool for laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and there is a lack of long-term data on the safety and efficacy of this compound.
Orientations Futures
There are a number of potential future directions for the study of N-(4-aminocyclohexyl)cyclobutanecarboxamide. For example, further research is needed to better understand the mechanism of action of this compound and to determine the long-term safety and efficacy of this compound. In addition, further research is needed to explore the potential applications of this compound in the treatment of pain, inflammation, and other diseases. Finally, further research is needed to develop new methods for the synthesis of this compound and to improve the purity and concentration of this compound for laboratory experiments.
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields. For example, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential tool for the treatment of pain and inflammation. In addition, this compound has been studied for its potential as an anticonvulsant, as well as its potential to protect against oxidative damage and reduce the risk of certain diseases.
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h8-10H,1-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPEVHCNZAXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
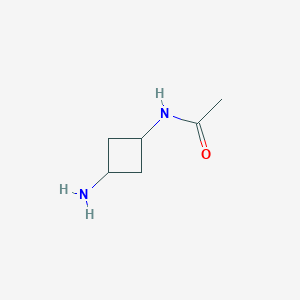

![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)
![N-[(tert-butylamino)carbonyl]-3-methylvaline](/img/structure/B1386341.png)

![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)
![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)
